7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-14-3-6-17(11-15(14)2)20-9-10-24-21-19(13-26-27(20)21)22(28)25-12-16-4-7-18(23)8-5-16/h3-11,13H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCSXRDWGKEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the 3,4-dimethylphenyl and 4-fluorophenylmethyl groups via substitution reactions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored and controlled
Biological Activity
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolopyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20FN5O2
- Molecular Weight : 405.4 g/mol
- CAS Number : 941915-17-9
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with a dimethylphenyl group and a fluorophenylmethyl moiety. These structural components contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolopyrimidines are known to inhibit various kinases, which play critical roles in cell signaling pathways. This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
- Anti-inflammatory Effects : Some derivatives of pyrazolopyrimidines exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and signaling pathways.
- Antitumor Activity : Studies have indicated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Research : A study reported that derivatives similar to this compound showed promising results against breast cancer cell lines, indicating its potential as a therapeutic agent for oncology applications .
- Inflammation Models : In experimental models of inflammation, related pyrazolopyrimidine compounds demonstrated the ability to reduce inflammatory markers significantly, suggesting that this compound may also have therapeutic implications in treating inflammatory diseases .
- Viral Infections : The antiviral properties were highlighted in research where similar compounds exhibited effectiveness against certain viral pathogens, showcasing their broad-spectrum antiviral potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine carboxamides exhibit diverse biological activities influenced by substituents on the aryl rings and carboxamide groups. Below is a comparative analysis of key analogs:
Substituent Variations at Position 7
- 7-(4-Fluorophenyl)-N-(4-methylphenyl) derivatives (e.g., 18m): 18m (C₂₆H₁₉F₄N₅O₂) shares a 4-fluorophenyl group at position 7 but differs in the carboxamide substituent (4-methylphenyl vs. 4-fluorobenzyl). Melting Point: 255–257°C (vs. Biological Activity: Exhibits antitumor activity in preliminary screens, though IC₅₀ data are unavailable .
7-(4-Chlorophenyl/Bromophenyl) analogs (e.g., 18k, 18l) :
- Halogenated aryl groups (Cl, Br) enhance lipophilicity and metabolic stability.
- 18k (C₂₆H₁₉ClN₅O₂) has a 4-chlorophenyl group, with a melting point of 267–269°C and 71% yield .
- 18l (C₂₆H₁₉BrN₅O₂) includes a bromophenyl group (m.p. 278–279°C, 68% yield), suggesting heavier halogens increase crystallinity .
7-(Trifluoromethyl) derivatives :
Substituent Variations in the Carboxamide Group
N-(Chlorophenyl) derivatives (e.g., 18t) :
Functional Group Modifications
Table 1: Key Data for Selected Pyrazolopyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
